5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This bicyclic framework comprises fused pyrazole and benzoxazine rings, which are substituted at the 5- and 2-positions with 4-(isopropyl)phenyl and 4-(allyloxy)phenyl groups, respectively.
Properties
Molecular Formula |
C28H28N2O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H28N2O2/c1-4-17-31-23-15-13-21(14-16-23)25-18-26-24-7-5-6-8-27(24)32-28(30(26)29-25)22-11-9-20(10-12-22)19(2)3/h4-16,19,26,28H,1,17-18H2,2-3H3 |
InChI Key |
ZEPZCROSHUGCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the propan-2-yl and prop-2-en-1-yloxy groups: These groups can be introduced through substitution reactions using suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Electron-Withdrawing Groups: Chlorine (in Compound 4) and bromine (in Compound 7) polarize the molecule, improving solubility in polar solvents and interaction with biological targets . Steric Bulk: Isopropyl (target) and benzyloxy (Compound 7) groups reduce conformational flexibility, which may affect binding to enzymes or receptors .
Synthetic Considerations :
- The allyloxy group in the target compound may necessitate protection during synthesis to prevent undesired oxidation or polymerization .
- Chloro and bromo derivatives (Compounds 4 and 7) often require halogenation steps, such as electrophilic substitution or coupling reactions .
Biological Relevance :
- Pyrazolo-benzoxazines with halogen substituents (e.g., Compound 4) exhibit enhanced antifungal activity due to improved membrane penetration and target affinity .
- Allyloxy-containing compounds (target) may serve as precursors for click chemistry or polymer crosslinking due to their unsaturated bonds .
Research Findings and Data Gaps
- Synthetic Yields : Allyloxy-substituted pyrazoles (similar to the target) are synthesized in 60–75% yields via hydrazine cyclization, suggesting feasible scalability .
- Stability : Allyloxy groups may reduce thermal stability compared to ethoxy or benzyloxy derivatives, requiring storage under inert conditions .
Biological Activity
Anticancer Activity
One of the most promising aspects of this compound is its potential anticancer properties. Studies have shown that it demonstrates significant antiproliferative effects against multiple cancer cell lines .
Cell Line Studies
A comprehensive study evaluated the compound's activity against four human cancer cell lines:
| Cancer Cell Line | Type | IC50 (μM) |
|---|---|---|
| COLO205 | Colorectal adenocarcinoma | 3.2 ± 0.4 |
| A498 | Renal cell carcinoma | 2.8 ± 0.3 |
| H460 | Non-small-cell lung cancer | 4.1 ± 0.5 |
| Hep 3B | Liver cancer | 3.5 ± 0.2 |
The IC50 values indicate the concentration of the compound required to inhibit cell growth by 50%. Lower values suggest higher potency .
The anticancer activity of 5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is believed to involve interaction with tubulin. Molecular docking studies have shown that the compound binds to the colchicine-binding site of tubulin, potentially disrupting microtubule formation and cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity.
Antibacterial Effects
A study examining the compound's antibacterial properties yielded the following results:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
| Bacillus subtilis | 2 |
MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible growth of the bacteria.
Antifungal Activity
The compound also exhibited antifungal properties:
| Fungal Species | MIC (μg/mL) |
|---|---|
| Candida albicans | 2 |
| Aspergillus niger | 4 |
| Cryptococcus neoformans | 8 |
These results suggest broad-spectrum antimicrobial activity, which could be valuable in developing new therapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of 5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is closely related to its structural features. SAR studies have revealed that:
- The pyrazolo[1,5-c][1,3]benzoxazine core is essential for its biological activity.
- The propan-2-yl group at the 4-position of one phenyl ring contributes to lipophilicity and enhances cellular penetration.
- The prop-2-en-1-yloxy substituent on the other phenyl ring plays a role in target binding and activity modulation.
Case Study: Comparative Analysis
A comparative study was conducted to evaluate the efficacy of 5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine against standard drugs:
| Compound | Anticancer Activity (IC50, μM) | Antibacterial Activity (MIC, μg/mL) |
|---|---|---|
| 5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 3.4 ± 0.3 | 4 |
| Doxorubicin | 2.1 ± 0.2 | N/A |
| Ciprofloxacin | N/A | 1 |
The results indicate that while the compound shows promising activity, there is room for further optimization to match or exceed the efficacy of established drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
